3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride: is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is characterized by a benzodioxepine ring structure, which is a fused bicyclic system containing both oxygen and carbon atoms. The presence of a carbonyl chloride functional group at the 7th position of the benzodioxepine ring makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride typically involves the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an appropriate dihalide.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the benzodioxepine derivative with thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
Chemistry: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it serves as a building block for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-methyl ester
Comparison:
- Reactivity: The carbonyl chloride group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is more reactive compared to the thiol, carboxylic acid, and methyl ester derivatives .
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific functional groups present in each compound determine their unique applications and reactivity profiles .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUMBWFBYMBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380033 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-86-1 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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